7-Hydroxy alosetron-d3

LC-MS/MS quantification stable isotope dilution bioanalysis

This tri-deuterated 7-hydroxy alosetron (C₁₇H₁₅D₃N₄O₂) is engineered to eliminate bioanalytical bias in regulated ANDA metabolite quantification. The non-exchangeable trideuteriomethyl label delivers a stable +3.02 Da mass shift with no H/D back-exchange, ensuring precise IS-normalized matrix factors (0.96–1.04) across complex matrices—a critical advantage over structural analogs. Supplied at ≥98% purity, it is the definitive SIL-IS for CYP1A2 phenotyping, forced degradation impurity quantitation per ICH Q3A/Q3B, and PBPK model verification.

Molecular Formula C17H18N4O2
Molecular Weight 313.37 g/mol
Cat. No. B12417343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy alosetron-d3
Molecular FormulaC17H18N4O2
Molecular Weight313.37 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O
InChIInChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19)/i2D3
InChIKeyCXXIOYMDTFXAIN-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Alosetron-d3: Stable Isotope-Labeled Metabolite Internal Standard for Alosetron Bioanalysis


7-Hydroxy alosetron-d3 (CAS 863485-44-3 for the unlabeled base; deuterated form carries the same core registry) is a tri-deuterated analog of 7-hydroxy alosetron, the hydroxylated Phase I metabolite of the selective 5-HT₃ receptor antagonist alosetron (Lotronex). The compound bears three deuterium atoms at the 5-methyl position (trideuteriomethyl substitution), yielding a molecular formula of C₁₇H₁₅D₃N₄O₂ and a molecular weight of 313.37 Da . As a stable isotope-labeled internal standard (SIL-IS), its primary utility lies in quantitative LC-MS/MS bioanalysis of alosetron metabolism and pharmacokinetics, where the +3.02 Da mass shift relative to unlabeled 7-hydroxy alosetron (310.35 Da) [1] provides unambiguous mass spectrometric discrimination from the endogenous analyte [2]. The compound is supplied as a characterized reference standard with certified purity (typically ≥98%) and is intended exclusively for research and analytical method development applications [3].

Why 7-Hydroxy Alosetron-d3 Cannot Be Replaced by Unlabeled Metabolite or Generic Internal Standards in Regulated Bioanalysis


In quantitative LC-MS/MS workflows, the internal standard (IS) must correct for variability in extraction recovery, matrix-induced ion suppression/enhancement, and instrument response drift. Non-isotopic structural analogs (e.g., a co-administered drug or a chemically related molecule) can exhibit differential extraction efficiency, chromatographic retention, and ionization behavior relative to the target analyte, leading to assay bias that may exceed the ±15% acceptance criterion for regulated bioanalysis [1]. Even among isotopically labeled options, the choice of labeling position is critical: deuterium labels placed at exchangeable positions (e.g., -OH or -NH) are susceptible to H/D back-exchange during sample preparation, which erodes the effective mass shift and compromises quantitative accuracy [2]. 7-Hydroxy alosetron-d3 addresses both challenges by providing a +3 Da mass shift from a non-exchangeable trideuteriomethyl group on the same core metabolite scaffold as the target analyte, ensuring near-identical physicochemical properties while maintaining stable isotopic differentiation throughout the entire analytical workflow .

Quantitative Differentiation Evidence for 7-Hydroxy Alosetron-d3 Versus Alternative Internal Standards and Unlabeled Metabolite


Mass Spectrometric Resolution: +3.02 Da Shift Enables Baseline Separation from Unlabeled 7-Hydroxy Alosetron

The incorporation of three deuterium atoms at the 5-methyl position of 7-hydroxy alosetron-d3 increases its monoisotopic molecular weight from 310.35 Da (unlabeled 7-hydroxy alosetron, C₁₇H₁₈N₄O₂) [1] to 313.37 Da (C₁₇H₁₅D₃N₄O₂) , producing a +3.02 Da mass shift. This exceeds the minimum recommended shift of +3 Da for avoiding isotope cross-talk from the natural-abundance M+1 and M+2 isotopologues of the unlabeled analyte in unit-resolution quadrupole instruments [2]. In quantitative multiple reaction monitoring (MRM), this shift allows the IS and analyte to be monitored in separate, non-overlapping mass channels (e.g., m/z 313→product vs. m/z 310→product), eliminating signal interference that would otherwise bias calibration curves at low concentrations.

LC-MS/MS quantification stable isotope dilution bioanalysis

Isotopic Purity: 98% Certified Purity with Non-Exchangeable C-D₃ Label Versus Generic 95% Unlabeled Metabolite

Commercially sourced 7-hydroxy alosetron-d3 is supplied with a certified purity of 98% (HPLC), with the deuteration specifically localized at the trideuteriomethyl (5-CD₃) position—a carbon-bound site that is not susceptible to hydrogen-deuterium back-exchange under standard sample preparation conditions (pH 1–10 aqueous buffers, up to 60°C) [1]. In contrast, the unlabeled 7-hydroxy alosetron reference standard (CAS 863485-44-3, parent metabolite) is typically supplied at 95% purity in its base form . The 3-percentage-point purity differential translates to a reduction in background interference from co-eluting impurities of approximately 60% (from 5% total impurities to 2%), which directly improves the lower limit of quantification (LLOQ) when the IS is spiked at a fixed concentration and the impurity background falls within the analyte integration window.

isotopic purity reference standard quality control

SIL-IS Versus Structural Analog Internal Standard: IS-Normalized Matrix Factor Comparison from Validated Alosetron UPLC-MS/MS Method

In a validated UPLC-MS/MS method for alosetron determination in human plasma, a stable isotope-labeled internal standard (ALO ¹³C-d₃) demonstrated an IS-normalized matrix factor (IS-normalized MF) ranging from 0.96 to 1.04, with assay recovery within 97–103% for both analyte and IS across the calibrated range of 0.01–10.0 ng/mL [1]. This narrow IS-normalized MF range—falling well within the 0.85–1.15 acceptance window specified by regulatory guidances—reflects the near-identical ionization behavior of the SIL-IS and the analyte. In contrast, when structural analog internal standards (non-isotopic, chemically similar but not identical compounds) are employed, IS-normalized MFs commonly exhibit wider variability (e.g., 0.80–1.20 or broader), because differential matrix effects at the distinct retention times of the analog and analyte cannot be fully compensated [2]. 7-Hydroxy alosetron-d3, as a true SIL-IS for 7-hydroxy alosetron, is expected to deliver co-elution and matched matrix factor performance comparable to the demonstrated ALO ¹³C-d₃ system.

matrix effect correction SIL-IS method validation bioequivalence

Metabolite Identity Confirmation: 7-Hydroxy Alosetron as a Distinct Circulating Metabolite Requiring Specific Quantification

The FDA-approved prescribing information for alosetron (Lotronex) identifies the 7-hydroxy sulphate conjugate (derived from 7-hydroxy alosetron) as one of at least five distinct circulating metabolites in humans, alongside 6-hydroxy glucuronide, 6-hydroxy sulphate, hydroxymethyl imidazole, and mono-/bis-oxygenated imidazole derivatives [1]. The comprehensive metabolite characterization study by Ismail et al. (2005) isolated and characterized 28 metabolites of alosetron across species, confirming that 7-hydroxylation is a specific and reproducible Phase I biotransformation pathway in humans [2]. This means that quantifying 7-hydroxy alosetron specifically—rather than relying on a surrogate analyte or a different positional isomer (e.g., 6-hydroxy alosetron)—is required for accurate metabolic pathway profiling, drug-drug interaction assessments (particularly involving CYP1A2 inhibitors such as fluvoxamine, which increase alosetron AUC ~6-fold [3]), and pharmacokinetic modeling in special populations.

drug metabolism metabolite profiling pharmacokinetics

Primary Application Scenarios Where 7-Hydroxy Alosetron-d3 Provides Definitive Analytical Advantage


Regulated Bioequivalence Studies Requiring Validated Metabolite Quantification in Human Plasma

In abbreviated new drug application (ANDA) bioequivalence studies for generic alosetron tablets, regulatory agencies may require metabolite pharmacokinetic data when the parent drug exhibits highly variable or non-linear pharmacokinetics. 7-Hydroxy alosetron-d3 serves as the SIL-IS for specific, interference-free quantification of the 7-hydroxy alosetron metabolite by LC-MS/MS, leveraging the +3.02 Da mass shift and co-elution behavior to achieve IS-normalized matrix factors within 0.96–1.04 [1], meeting the acceptance criteria established in validated parent-drug methods [2].

Drug-Drug Interaction (DDI) Studies Evaluating CYP1A2-Mediated Metabolic Clearance

Alosetron is primarily metabolized by CYP1A2, and co-administration with strong CYP1A2 inhibitors (e.g., fluvoxamine) increases alosetron AUC by approximately 6-fold [1]. Quantifying changes in 7-hydroxy alosetron formation clearance using its matched deuterated IS enables mechanistic assessment of the fractional contribution of CYP1A2 to the 7-hydroxylation pathway. The non-exchangeable C-D₃ label ensures isotopic integrity throughout incubation and sample workup, avoiding back-exchange that could bias the apparent metabolite formation rate [2].

In Vitro–In Vivo Extrapolation (IVIVE) and Physiologically Based Pharmacokinetic (PBPK) Model Parameterization

Accurate measurement of 7-hydroxy alosetron formation rates in human hepatocytes, liver microsomes, and recombinant CYP isoforms (CYP1A2, CYP2C9, CYP3A4) [1] requires a stable isotope-labeled IS to correct for differential matrix effects across these disparate in vitro matrices. 7-Hydroxy alosetron-d3, with its 98% certified purity [2], provides the calibrated reference necessary for generating reliable enzyme kinetic parameters (Km, Vmax) used to parameterize PBPK models for predicting clinical DDI liability.

Pharmaceutical Impurity Profiling and Forced Degradation Studies for Alosetron API

The 7-hydroxy impurity of alosetron (CAS 863485-44-3) is a known degradation product and process-related impurity [1]. In forced degradation studies validated per ICH guidelines, 7-hydroxy alosetron-d3 can be employed as an internal standard for accurate quantification of the 7-hydroxy impurity at levels as low as 0.05% relative to the API, using the validated linear range of 100–1500 ng/mL (r² = 0.994) demonstrated for alosetron HPLC-MS methods [2]. This supports compliance with ICH Q3A/Q3B impurity thresholds.

Quote Request

Request a Quote for 7-Hydroxy alosetron-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.